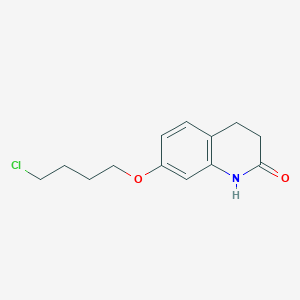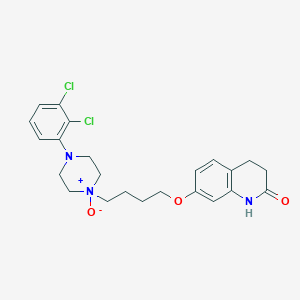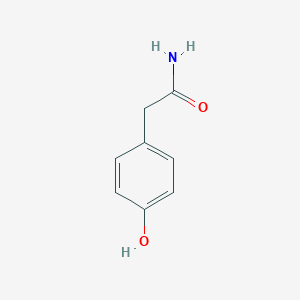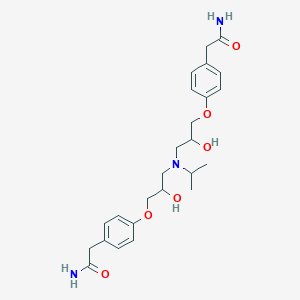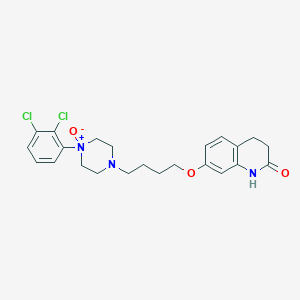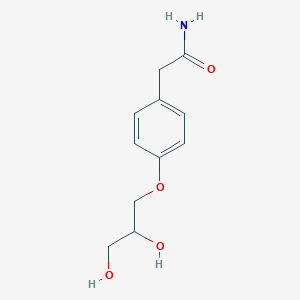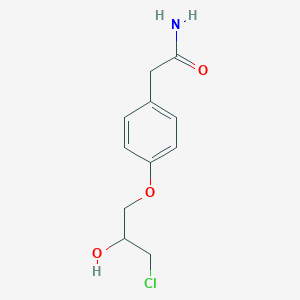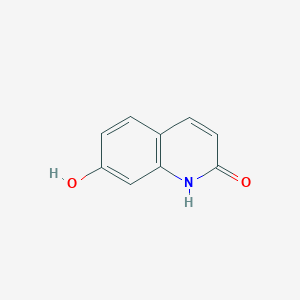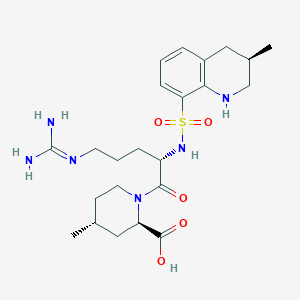
Hyoscyaminsulfat
Übersicht
Beschreibung
Atropine sulfate is a tropane alkaloid derived from plants such as Atropa belladonna, commonly known as deadly nightshade. It is a competitive antagonist of muscarinic acetylcholine receptors, which means it blocks the action of acetylcholine on these receptors. This compound is widely used in medicine for its anticholinergic properties, which help in treating various conditions such as bradycardia (slow heart rate), organophosphate poisoning, and for dilating pupils during eye examinations .
Wissenschaftliche Forschungsanwendungen
Atropinsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Wird in Studien zum parasympathischen Nervensystem eingesetzt.
Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Atropinsulfat wirkt als kompetitiver, reversibler Antagonist von Muskarinrezeptoren. Durch Blockierung der Wirkung von Acetylcholin auf diese Rezeptoren hemmt es das parasympathische Nervensystem, das für "Ruhe und Verdauung"-Aktivitäten verantwortlich ist. Dies führt zu Wirkungen wie erhöhter Herzfrequenz, verringerter Speichelproduktion und Pupillenerweiterung .
Ähnliche Verbindungen:
Scopolamin: Ein weiteres Tropanalkaloid mit ähnlichen anticholinergen Eigenschaften.
Hyoscyamin: Das aktive Isomer von Atropin, ebenfalls für seine anticholinergen Wirkungen eingesetzt.
Tropicamid: Ein kurzwirksamer cholinerger Antagonist, der zur Pupillenerweiterung eingesetzt wird
Einzigartigkeit: Atropinsulfat ist einzigartig aufgrund seiner breiten Palette von Anwendungen und seiner Aufnahme in die Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation. Seine Fähigkeit, lebensbedrohliche Zustände wie Organophosphatvergiftungen zu behandeln und seine Verwendung in verschiedenen medizinischen Verfahren unterstreichen seine Bedeutung .
Wirkmechanismus
Target of Action
Hyoscyamine sulphate primarily targets the muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of the smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and the exocrine glands . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
Hyoscyamine sulphate acts as an anticholinergic , specifically inhibiting the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This interaction with its targets leads to a decrease in the motility of the gastrointestinal (GI) tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .
Biochemical Pathways
The biochemical pathway of hyoscyamine involves the conversion of hyoscyamine aldehyde to hyoscyamine through the key enzyme hyoscyamine dehydrogenase (HDH) . This enzyme plays a crucial role in the biosynthesis of hyoscyamine, marking the completion of the biosynthetic pathway of this medically important tropane alkaloid .
Pharmacokinetics
Hyoscyamine is well absorbed and undergoes metabolism in the liver . It has a bioavailability of 50% and an elimination half-life of 3-5 hours . The compound is excreted through the kidneys . These ADME properties impact the bioavailability of hyoscyamine, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of hyoscyamine’s action include a decrease in gastric motility, a reduction in pancreatic pain and secretions, and facilitation of imaging of the gastrointestinal tract . It also provides symptomatic relief of biliary and renal colic . On a cellular level, it blocks the action of acetylcholine, leading to decreased activity of the parasympathetic nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hyoscyamine sulphate. For instance, research has shown that environmental factors such as altitude and soil nitrogen and phosphorus levels can significantly affect the amount of hyoscyamine produced in plants . These factors could potentially influence the concentration and efficacy of hyoscyamine sulphate in therapeutic applications.
Biochemische Analyse
Biochemical Properties
Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes hyoscyamine sulphate an important player in various biochemical reactions.
Cellular Effects
Hyoscyamine sulphate has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .
Molecular Mechanism
Hyoscyamine sulphate is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .
Temporal Effects in Laboratory Settings
Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
Dosage Effects in Animal Models
In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with hyoscyamine sulphate resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .
Metabolic Pathways
Hyoscyamine sulphate is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Atropinsulfat kann durch ein kontinuierliches Verfahren synthetisiert werden, das die Reaktion von Tropin mit Phenylacetylchlorid umfasst. Dieser Prozess beinhaltet eine sorgfältige pH-Kontrolle und sequentielle Flüssig-Flüssig-Extraktionen, um eine hohe Reinheit zu erreichen . Ein weiteres Verfahren beinhaltet die Reaktion von Alpha-Formoxylphenylessigsäure-Tropein mit Kaliumborhydrid in Gegenwart von Alkohol und Chloroform, gefolgt von Kristallisations- und Reinigungsschritten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Atropinsulfat beinhaltet oft die Extraktion der Verbindung aus Pflanzen wie Atropa belladonna, Datura stramonium und Duboisia myoporoides. Die extrahierte Verbindung wird dann verschiedenen Reinigungsprozessen unterzogen, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Atropinsulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Atropin kann unter alkalischen Bedingungen hydrolysiert werden, um Tropin und Tropinsäure zu ergeben.
Oxidation: Oxidationsmittel können Atropin in verschiedene Oxidationsprodukte umwandeln.
Substitution: Atropin kann Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Tropin, Tropinsäure und verschiedene Oxidationsprodukte .
Vergleich Mit ähnlichen Verbindungen
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The active isomer of atropine, also used for its anticholinergic effects.
Tropicamide: A shorter-acting cholinergic antagonist used for pupil dilation
Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .
Eigenschaften
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
|---|---|
CAS-Nummer |
620-61-1 |
Molekularformel |
C34H48N2O10S |
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |
InChI-Schlüssel |
HOBWAPHTEJGALG-YMCAWCDYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Isomerische SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Key on ui other cas no. |
620-61-1 |
Piktogramme |
Acute Toxic |
Synonyme |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?
A1: Hyoscyamine Sulphate is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []
Q2: Has Hyoscyamine Sulphate demonstrated efficacy in treating specific medical conditions?
A2: Research suggests that Hyoscyamine Sulphate can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that Hyoscyamine Sulphate successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []
Q3: Are there any known challenges related to the stability of Hyoscyamine Sulphate?
A3: Stability studies are crucial for pharmaceutical compounds like Hyoscyamine Sulphate. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of Hyoscyamine Sulphate formulations is essential for maintaining its efficacy and safety over time.
Q4: How does the stereochemistry of Hyoscyamine Sulphate affect its properties?
A4: Hyoscyamine Sulphate is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []
Q5: Does Hyoscyamine Sulphate pose any risks during endoscopic procedures?
A5: While not directly addressed in the provided research, Hyoscyamine Sulphate's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for Hyoscyamine Sulphate to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


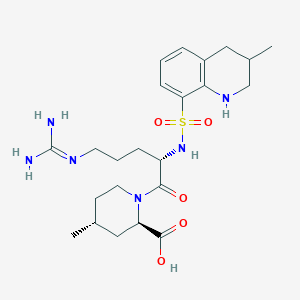
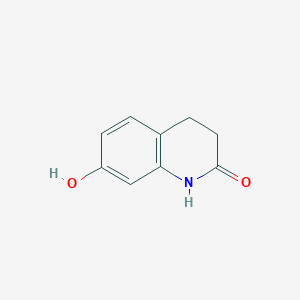
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
